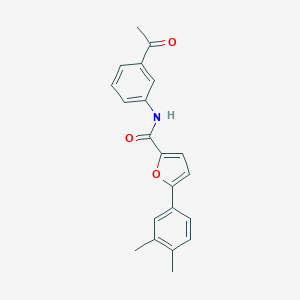
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide, also known as CR4056, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system in the body.
Mechanism of Action
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide is a potent and selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide increases the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which are known to have analgesic and anti-inflammatory effects. Moreover, N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide has been shown to modulate the levels of other lipid mediators, such as prostaglandins and leukotrienes, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide has been shown to have a wide range of biochemical and physiological effects in preclinical models. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in models of inflammation. Moreover, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in models of oxidative stress. N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide in lab experiments include its high potency and selectivity for FAAH, its ability to modulate the endocannabinoid system, and its wide range of therapeutic applications. However, one of the limitations of using N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, the long-term effects of N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide on the body are not yet fully understood, and further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide. One direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis, epilepsy, and cancer. Another direction is to develop more potent and selective FAAH inhibitors that can be administered orally and have fewer side effects. Moreover, the development of imaging techniques that can measure the levels of endocannabinoids in vivo can provide valuable insights into the mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide and other FAAH inhibitors. Overall, the research on N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide has the potential to lead to the development of new and effective therapies for various diseases.
Synthesis Methods
The synthesis of N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide involves a three-step process starting from 3-chloro-4-nitroaniline. In the first step, 3-chloro-4-nitroaniline is reacted with morpholine to form N-(3-chloro-4-nitrophenyl)morpholine. In the second step, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas. In the final step, the amine is acylated with 2-methylpropanoyl chloride to produce N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide.
Scientific Research Applications
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical models. Moreover, it has been found to be effective in reducing neuropathic pain, inflammatory pain, and anxiety-like behavior in animal models. N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-10(2)14(18)16-12-5-3-4-11(15)13(12)17-6-8-19-9-7-17/h3-5,10H,6-9H2,1-2H3,(H,16,18) |
InChI Key |
XFWOZGBMBDSECI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 |
Canonical SMILES |
CC(C)C(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244298.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B244301.png)
![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![3-chloro-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244308.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B244316.png)
![3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244317.png)
![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)